An In-Depth Technical Guide to 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate: Synthesis, Characterization, and Potential Applications
Disclaimer: The subject of this technical guide, 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate, is a specialized chemical entity for which a registered CAS number and extensive peer-reviewed literature are not publicly available at the time of this writing. Therefore, this document is presented as a prospective guide based on established principles of organic chemistry and data from analogous structures. The protocols and data herein are predictive and intended to serve as a foundational resource for researchers.
Introduction: The 1,2-Diazepane Scaffold in Modern Drug Discovery
The seven-membered 1,2-diazepane heterocyclic scaffold is a privileged structure in medicinal chemistry. Its non-planar, conformationally flexible nature provides an excellent three-dimensional framework for the spatial presentation of pharmacophoric elements, a key attribute in the design of potent and selective therapeutic agents. The introduction of substituents on the nitrogen atoms not only modulates the steric and electronic properties of the molecule but also allows for the synthesis of diverse chemical libraries.
This guide focuses on a specific derivative, 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate. The choice of the benzyl (Bn) and tert-butoxycarbonyl (Boc) protecting groups is deliberate. The Boc group offers robust protection under various conditions while being readily removable under acidic conditions, and the benzyl group provides stability and can be cleaved via hydrogenolysis. This differential protection strategy is highly valuable in multi-step syntheses, enabling selective deprotection and further functionalization at either nitrogen atom.
This whitepaper will provide a comprehensive overview of the predicted properties, a plausible synthetic route, detailed characterization methodologies, and a discussion of the potential applications of this compound for professionals in drug development and chemical research.
Chemical Identity and Predicted Physicochemical Properties
While a registered CAS number for this compound is not found in public databases, a new chemical substance can be registered with the Chemical Abstracts Service (CAS) to obtain a unique identifier.[1][2][3] This process involves submitting detailed information about the compound's structure, and in some cases, characterization data to CAS for review.[2]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₉H₂₈N₂O₄ | - |
| Molecular Weight | 348.44 g/mol | - |
| CAS Number | Not Assigned | - |
| Predicted LogP | 3.2 - 3.8 | Cheminformatic software (e.g., ChemDraw) |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | Cheminformatic software (e.g., ChemDraw) |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 5 | - |
Proposed Synthesis Pathway
The synthesis of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established methodologies for the synthesis of related diazepane structures.
Caption: Proposed synthetic workflow for 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 2-(5-bromopentyl)hydrazine-1-carboxylate
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To a stirred solution of tert-butyl carbazate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,5-dibromopentane (1.5 eq) in DMF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a strong base like NaH is necessary to deprotonate the carbazate, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of SN2 reaction. An excess of the dibromoalkane is used to minimize the formation of the double alkylation product.
Step 2: Synthesis of tert-Butyl 1,2-diazepane-1-carboxylate
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Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or DMF.
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Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography.
Causality: This step is an intramolecular cyclization. The base promotes the deprotonation of the remaining N-H group, which then acts as a nucleophile to displace the terminal bromide, forming the seven-membered ring.
Step 3: Synthesis of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
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To a solution of tert-butyl 1,2-diazepane-1-carboxylate in anhydrous tetrahydrofuran (THF), add NaH (1.1 eq) at 0 °C.
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Stir the mixture for 30 minutes at this temperature.
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Add benzyl bromide (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by flash column chromatography.
Causality: Similar to the first step, NaH is used to deprotonate the free secondary amine, creating a nucleophile that readily reacts with the electrophilic benzyl bromide to afford the N-benzylated final product.
Purification and Comprehensive Characterization
A self-validating protocol for the characterization of the final compound is crucial to confirm its identity and purity.
Caption: Analytical workflow for the characterization of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate.
Purification
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Technique: Flash column chromatography.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point. The optimal solvent system should be determined by TLC analysis.
Structural Elucidation
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons (benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Singlet or AB quartet around 4.5-4.8 ppm (2H).- Diazepane ring protons: Complex multiplets in the range of 1.5-3.5 ppm (10H).- tert-Butyl protons: Singlet around 1.4 ppm (9H). |
| ¹³C NMR | - Carbonyl carbons (carbamate): Peaks in the region of 155-170 ppm.- Aromatic carbons: Peaks between 125-140 ppm.- tert-Butyl quaternary carbon: Peak around 80 ppm.- Benzyl CH₂ carbon: Peak around 50-55 ppm.- Diazepane ring carbons: Peaks in the aliphatic region of 20-60 ppm.- tert-Butyl methyl carbons: Peak around 28 ppm. |
| HRMS (ESI+) | Predicted m/z for [M+H]⁺: 349.2178, corresponding to C₁₉H₂₉N₂O₄⁺. |
| FT-IR | - C=O stretching (carbamate): Strong absorption band around 1690-1720 cm⁻¹.- C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.- C-N stretching: Absorption in the 1000-1300 cm⁻¹ region. |
The observation of rotational isomers (rotamers) is possible in the NMR spectra due to restricted rotation around the N-C(O) amide bonds, which may lead to the broadening or duplication of certain signals.[4][5][6][7]
Purity Assessment
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Technique: High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column.
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Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
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Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
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Expected Result: A single major peak with a purity of ≥95%.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 1,2-diazepane scaffold is a versatile building block in drug discovery. The title compound, with its orthogonal protecting groups, is an excellent starting point for the development of compound libraries.
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Scaffold for Library Synthesis: Selective removal of the Boc group would allow for acylation, alkylation, or sulfonylation at the N2 position, while catalytic hydrogenation could deprotect the N1 position for further modification. This enables the creation of a diverse set of analogs for structure-activity relationship (SAR) studies.
-
Chiral Scaffolds: If synthesized from chiral precursors, enantiomerically pure 1,2-diazepanes can be obtained. Chiral scaffolds are of high interest in modern drug design to improve potency and reduce off-target effects.[8][9]
-
Fragment-Based Drug Discovery (FBDD): The core diazepane structure can serve as a fragment for screening against various biological targets. The conformational flexibility of the seven-membered ring allows it to adapt to different binding pockets.
-
Analogs of Biologically Active Molecules: Diazepines and their fused derivatives are known to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic properties.[10][11][12] This scaffold can be used to design novel analogs of known therapeutic agents.
Conclusion
While "1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate" appears to be a novel or non-commercial research chemical, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential utility. The proposed synthetic route leverages well-established chemical transformations, and the detailed analytical workflow ensures the unambiguous confirmation of its structure and purity. The strategic placement of orthogonal protecting groups makes this molecule a valuable intermediate for the synthesis of diverse compound libraries, positioning it as a promising tool for researchers and professionals in the field of drug discovery and development.
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